molecular formula C22H14F2O5 B2906332 4-Carboxy-Pennsylvania Green methyl ester CAS No. 879288-18-3

4-Carboxy-Pennsylvania Green methyl ester

Cat. No.: B2906332
CAS No.: 879288-18-3
M. Wt: 396.346
InChI Key: DPZLMQCYZDHMGJ-UHFFFAOYSA-N
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Description

4-Carboxy-Pennsylvania Green methyl ester is a hydrophobic fluorinated fluorophore, a hybrid of the dyes Oregon Green and Tokyo Green. This compound is valuable for its bright fluorescence in acidic cellular compartments, making it a powerful tool for chemical biology investigations .

Mechanism of Action

Target of Action

The primary target of 4-Carboxy-Pennsylvania Green methyl ester is intracellular components . This compound is often cell permeable, enabling labeling of these targets .

Mode of Action

This compound interacts with its targets by labeling them. This is achieved through the conversion of the compound into the amine reactive N-hydroxysuccinimidyl ester, which can be used for the synthesis of a wide variety of fluorescent molecular probes .

Biochemical Pathways

The compound’s interaction with its targets can result in bright fluorescence in acidic cellular compartments such as endosomes . This enhances its utility for chemical biology investigations, allowing for the visualization and quantification of biological processes.

Pharmacokinetics

It is known that the compound is cell permeable , suggesting that it can readily cross cell membranes to reach its intracellular targets This property likely influences its absorption and distribution within the body

Result of Action

The result of the compound’s action is the labeling of intracellular targets, which can then be visualized due to the compound’s fluorescent properties . This allows for the study of various biological systems.

Action Environment

The action of this compound is influenced by the pH of its environment. The compound confers bright fluorescence in acidic cellular compartments such as endosomes . This suggests that the compound’s action, efficacy, and stability may be influenced by the acidity of its environment.

Chemical Reactions Analysis

Properties

IUPAC Name

methyl 4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2O5/c1-10-5-11(22(27)28-2)3-4-12(10)21-13-6-15(23)17(25)8-19(13)29-20-9-18(26)16(24)7-14(20)21/h3-9,25H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZLMQCYZDHMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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